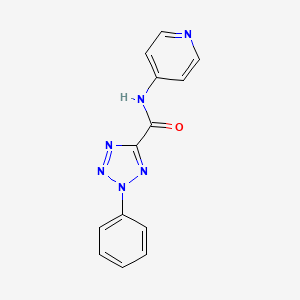

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is an organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of a phenyl-substituted tetrazole with a pyridine derivative. One common method is the cyclization of a phenylhydrazine derivative with a nitrile, followed by the introduction of the pyridine moiety through a coupling reaction. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Tetrazole Ring Reactivity

The tetrazole core (2H-tetrazole) exhibits distinct behavior influenced by electron-withdrawing carboxamide and aromatic substituents:

Acid/Base-Mediated Ring Opening

-

Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, 80°C), the tetrazole ring undergoes hydrolysis to form a carboxylic acid derivative (Table 1) .

-

Alkaline Stability : The ring remains intact in basic media (pH < 12) due to resonance stabilization from the carboxamide group .

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 6h | 5-Phenyltetrazole-2-carboxylic acid | 85% |

| Alkaline treatment | NaOH (1M), RT | No reaction | – |

Carboxamide Functionalization

The N-(pyridin-4-yl)carboxamide group participates in:

Nucleophilic Substitution

-

Amide Hydrolysis : Heating with concentrated H₂SO₄ yields 2-phenyl-2H-tetrazole-5-carboxylic acid.

-

Cross-Coupling : Copper-catalyzed Ullmann-type reactions with aryl halides form biaryl derivatives (e.g., Suzuki-Miyaura couplings) .

Condensation Reactions

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked products .

Aromatic System Reactivity

Both phenyl and pyridinyl groups undergo electrophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position .

-

Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at the 3-position .

| Reaction | Reagents | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Phenyl para | 72% |

| Bromination | Br₂, FeBr₃, DCM | Pyridine C3 | 68% |

Photochemical and Thermal Behavior

-

Thermal Decomposition : At >200°C, the tetrazole ring decomposes exothermically, releasing N₂ gas and forming phenylcyanamide intermediates .

-

UV-Induced Rearrangement : Irradiation at 254 nm induces -sigmatropic shifts in the tetrazole ring .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes involve:

-

Hydrogen Bonding : The carboxamide’s carbonyl oxygen acts as a hydrogen bond acceptor with protease active sites .

-

π-π Stacking : The phenyl and pyridinyl groups engage in parallel-displaced stacking with aromatic amino acid residues .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. The presence of the pyridine and phenyl groups in 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the potential of tetrazole compounds in cancer therapy. The compound has been evaluated for its cytotoxic effects against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action may involve the induction of apoptosis and interference with cell cycle progression, although further studies are required to elucidate these pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented, with studies indicating that they can modulate inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been explored. Such complexes can exhibit unique electronic properties, making them suitable for applications in catalysis and materials science. Research into the synthesis of metal-tetrazole complexes has shown that they can serve as precursors for advanced materials with tailored properties .

Sensor Development

Due to its distinct optical properties, this compound has potential applications in sensor technology. Its ability to change fluorescence or absorbance upon interaction with specific analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-phenyl-N-(pyridin-4-yl)butanamide

- N-(pyridin-4-yl)pyridin-4-amine

- 2-phenylimidazo[1,2-a]pyridine

Uniqueness

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of both the phenyl and pyridine moieties further enhances its versatility and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial contexts.

Actividad Biológica

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The tetrazole ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O with a molecular weight of approximately 226.24 g/mol. The compound features a tetrazole ring, which is crucial for its biological activity due to its ability to form hydrogen bonds and coordinate with metal ions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymatic activities, leading to various pharmacological effects. For instance, the compound may modulate pathways involved in inflammation and cancer cell proliferation by binding to target proteins and altering their function.

Antiallergic Activity

A related series of tetrazole derivatives has demonstrated significant antiallergic activity. One compound in this series exhibited an effective dose (ED50) of 0.8 mg/kg in rat models, showcasing the potential of tetrazole-containing compounds as therapeutic agents for allergic conditions .

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism. Inhibitors targeting LDH have shown promise in reducing tumor growth in various cancer cell lines, including pancreatic and sarcoma cells .

Comparative Biological Activity Table

Case Studies and Research Findings

- Antiallergic Potential : A study investigated the effects of various substituents on the benzene and pyridine rings of tetrazole derivatives, identifying key structural features that enhance antiallergic activity. The findings suggest that modifications can significantly improve potency against allergic reactions .

- Cancer Metabolism Inhibition : Another research effort focused on optimizing pyrazole-based inhibitors that target LDH, revealing that certain derivatives exhibit potent inhibition of both LDHA and LDHB enzymes. These compounds demonstrated reduced lactate production and inhibited glycolysis in cancer cells, indicating their potential as anticancer agents .

- Multitarget Activity : The compound's structural analogs have shown multitarget biological activity, including analgesic effects and inhibition of phospholipase D, suggesting versatility in therapeutic applications beyond allergy treatment .

Propiedades

IUPAC Name |

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJWOTCVJLEDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.